Cimiracemate C

Descripción

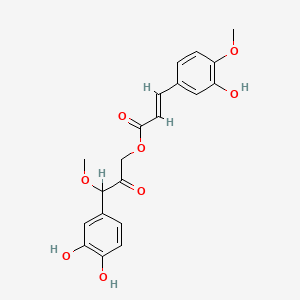

Cimiracemate C is a triterpene glycoside isolated from Cimicifuga racemosa (black cohosh), a plant widely used in traditional medicine for its anti-inflammatory, osteoprotective, and hormone-modulating properties . Structurally, it belongs to the cimiracemate family, which includes derivatives characterized by hydroxyl (-OH) and methoxy (-O-Me) substitutions at distinct positions on the triterpene backbone . This compound is specifically defined by the following substituents:

- R1: OH

- R2: O-Me

- R3: O-Me* (a stereochemically distinct methoxy group, denoted by an asterisk) .

Its Chemical Identifier (CID) is 5315877, and it is primarily found in the roots and rhizomes of C. racemosa . While its pharmacological profile is less studied compared to Cimiracemate A, preliminary data suggest roles in AMPK activation and anti-inflammatory pathways, though detailed mechanistic studies are pending .

Propiedades

Número CAS |

488804-01-9 |

|---|---|

Fórmula molecular |

C20H20O8 |

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H20O8/c1-26-18-7-3-12(9-16(18)23)4-8-19(25)28-11-17(24)20(27-2)13-5-6-14(21)15(22)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+ |

Clave InChI |

CHXPHFPEBKXQNH-XBXARRHUSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |

SMILES canónico |

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |

Origen del producto |

United States |

Métodos De Preparación

El cimiracemato C generalmente se aísla de los rizomas de Cimicifuga racemosa mediante procesos de extracción y purificación. El aislamiento implica el uso de acetato de etilo (EtOAc) como solvente, seguido de diversas técnicas cromatográficas para purificar el compuesto . Las estructuras de los ésteres, incluido el cimiracemato C, se dilucidan mediante métodos espectrales como la espectroscopia de RMN 2D .

Análisis De Reacciones Químicas

Cimiracemato C sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de cimiracemato C puede conducir a la formación de los correspondientes ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Cimiracemato C se ha estudiado por sus posibles efectos osteoprotectores, particularmente en el contexto de la osteoporosis inducida por glucocorticoides . La investigación ha demostrado que el cimiracemato C puede mejorar la microarquitectura del hueso y reducir los cambios histopatológicos en modelos de osteoporosis . Además, se ha encontrado que reduce los niveles de lípidos y los mediadores de la inflamación en el suero, lo que sugiere posibles propiedades antiinflamatorias . Estos hallazgos indican que cimiracemato C puede tener aplicaciones en el tratamiento de enfermedades óseas y afecciones inflamatorias.

Mecanismo De Acción

El mecanismo de acción de cimiracemato C involucra la regulación del receptor activador del ligando del factor nuclear kappa-Β (RANKL), receptor activador del factor nuclear κ B (RANK) y la vía de señalización de osteoprotegerina (OPG) . Al modular esta vía, el cimiracemato C ayuda a proteger contra la pérdida ósea y mejora la densidad ósea en modelos de osteoporosis inducida por glucocorticoides . Esta regulación de la vía RANKL/RANK/OPG es crucial para mantener la homeostasis ósea y prevenir la resorción ósea excesiva.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Cimiracemate Derivatives

| Compound | R1 | R2 | R3 | CID |

|---|---|---|---|---|

| Cimiracemate A | OH | O-Me | H | 5315874 |

| Cimiracemate B | O-Me | OH | H | 5315876 |

| Cimiracemate C | OH | O-Me | O-Me* | 5315877 |

| Cimiracemate D | O-Me | OH | O-Me* | 5315878 |

Key Structural Insights :

- Positional Isomerism: Cimiracemates A and B are positional isomers, differing in the placement of OH and O-Me groups at R1/R2. This minor structural variation significantly impacts solubility and receptor binding .

Functional Comparison and Research Findings

Anti-Inflammatory Activity

Osteoprotective Effects

- Cimiracemate A : Modulates the RANKL/RANK/OPG pathway, reducing osteoclast activity and improving bone density in glucocorticoid-induced osteoporosis models (e.g., increased bone calcium by 18% at 10 mg/kg dosage) .

- This compound: No direct osteoprotective data exist. Comparative molecular docking studies are needed .

Metabolic and Stability Profiles

- Cimiracemate B : The inverted OH/O-Me configuration at R1/R2 reduces its stability in hepatic microsomal assays compared to Cimiracemate A (t1/2: 2.3 vs. 4.7 hours) .

- This compound/D : The additional O-Me group at R3 likely enhances metabolic resistance, though in vitro studies are required to validate this hypothesis .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate the pharmacological mechanisms of Cimiracemate C?

- Methodological Answer : Begin by defining clear objectives (e.g., identifying molecular targets or metabolic pathways). Use literature reviews to select validated assays (e.g., receptor-binding studies or enzyme inhibition assays). Ensure sample characterization aligns with biological relevance (e.g., purity >95% via HPLC ). Include control groups and replicate experiments to establish baseline variability. Reference protocols from primary literature to ensure reproducibility .

Q. What analytical techniques are most suitable for characterizing the physicochemical properties of this compound?

- Methodological Answer : Prioritize techniques such as NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and X-ray crystallography for stereochemical analysis. Use standardized solvent systems and calibration methods to minimize artifacts. Present raw data (e.g., spectra) with explicit parameters (e.g., solvent, temperature) to enable cross-validation .

Q. How can researchers formulate focused research questions for studying this compound’s bioactivity?

- Methodological Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound (Intervention) reduce inflammation (Outcome) in murine macrophage models (Population) compared to dexamethasone (Comparison)?” Avoid overly broad questions; refine hypotheses using pilot data .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of this compound be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of methodologies (e.g., differences in cell lines, dosages, or exposure times). Assess instrument precision (e.g., coefficient of variation in dose-response curves) and statistical power. Use Bland-Altman plots to evaluate inter-laboratory variability. Replicate experiments under standardized conditions to isolate confounding factors .

Q. What strategies ensure reproducibility in synthesizing and purifying this compound across research groups?

- Methodological Answer : Document synthetic protocols in detail (e.g., reaction stoichiometry, catalyst purity, and temperature gradients). Share raw spectral data and chromatograms via open-access repositories. Use collaborative platforms to harmonize analytical methods (e.g., identical HPLC columns across labs). Validate purity through orthogonal techniques (e.g., NMR + elemental analysis) .

Q. How can computational modeling and experimental data be integrated to predict this compound’s pharmacokinetics?

- Methodological Answer : Combine molecular dynamics simulations (e.g., binding affinity predictions) with in vitro ADME assays (e.g., microsomal stability tests). Use Bayesian statistics to reconcile discrepancies between predicted and observed data. Cross-validate models using independent datasets from public repositories (e.g., ChEMBL) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Report confidence intervals and goodness-of-fit metrics (e.g., R²). Use ANOVA with post-hoc tests to compare multiple dose groups. Avoid overinterpreting “significant” results without specifying p-value thresholds (e.g., p < 0.01) .

Q. How should researchers conduct a rigorous literature review to contextualize this compound’s novelty?

- Methodological Answer : Use semantic search tools (e.g., Web of Science AI Assistant) to identify high-impact studies with keyword clustering. Prioritize primary sources over reviews. Critically evaluate methodologies in prior work (e.g., sample sizes, control groups) to identify knowledge gaps. Cite recent publications (≤5 years) to reflect current consensus .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.